molecular formula C12H16ClN3O B2816462 2-[(4-Aminocyclohexyl)oxy]pyridine-3-carbonitrile hydrochloride CAS No. 2375259-10-0

2-[(4-Aminocyclohexyl)oxy]pyridine-3-carbonitrile hydrochloride

Cat. No.: B2816462
CAS No.: 2375259-10-0
M. Wt: 253.73
InChI Key: QOHPGAWJPISPHH-PFWPSKEQSA-N
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Description

“2-[(4-Aminocyclohexyl)oxy]pyridine-3-carbonitrile hydrochloride” is a chemical compound with the CAS Number: 2375259-10-0 . It has a molecular weight of 253.73 . The compound is stored at room temperature and comes in a powder form . Its IUPAC name is 2-((((1r,4r)-4-aminocyclohexyl)oxy)nicotinonitrile hydrochloride .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C12H15N3O.ClH/c13-8-9-2-1-7-15-12(9)16-11-5-3-10(14)4-6-11;/h1-2,7,10-11H,3-6,14H2;1H/t10-,11-; . This code provides a standard way to encode the compound’s structure and can be used to generate a 3D model of the molecule.


Physical and Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . It has a molecular weight of 253.73 .

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of derivatives and structural analysis through X-ray crystallography has been a significant area of focus. For instance, derivatives of pyridine-3-carbonitrile have been synthesized and analyzed for their molecular structure, showcasing the potential of these compounds in material science and molecular engineering. These studies offer insights into the crystal packing, molecular interactions, and the geometric configuration of the synthesized compounds, which could inform the development of new materials or pharmaceuticals (J. Ganapathy et al., 2015).

Molecular and Crystal Structure

Investigations into the molecular and crystal structure of related compounds have provided valuable information on the conformation and stability of these molecules. For example, the crystal structure analysis of pyran and pyridine derivatives has elucidated the distorted envelope conformation of the heterocyclic rings and the intermolecular hydrogen bonding patterns, which could have implications for the design of molecular devices or drug molecules (D. Jansone et al., 2007).

Novel Synthetic Routes

Research has also focused on developing novel synthetic routes for the production of pyridine-3-carbonitrile derivatives. These studies highlight efficient methods for synthesizing diverse derivatives, which could pave the way for new drugs and materials. The exploration of metal-promoted reactions and domino reactions for synthesizing these compounds showcases the versatility and potential applications of pyridine-3-carbonitrile in organic synthesis and medicinal chemistry (P. Segl′a et al., 1993).

Antimicrobial and Biological Activity

Some derivatives of pyridine-3-carbonitrile have been synthesized and evaluated for their antimicrobial and biological activities. These studies demonstrate the potential of such compounds in developing new antibacterial and antifungal agents. The structural characterization and evaluation of biological activities provide a foundation for further research into the therapeutic applications of these compounds (K. Goswami et al., 2022).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . The safety statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Properties

IUPAC Name

2-(4-aminocyclohexyl)oxypyridine-3-carbonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O.ClH/c13-8-9-2-1-7-15-12(9)16-11-5-3-10(14)4-6-11;/h1-2,7,10-11H,3-6,14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOHPGAWJPISPHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1N)OC2=C(C=CC=N2)C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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